D-Mannopyranoside, ethyl 1-thio-, tetraacetate
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Overview
Description
D-Mannopyranoside, ethyl 1-thio-, tetraacetate: is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannopyranoside, ethyl 1-thio-, tetraacetate involves the protection of hydroxyl groups in mannopyranosides. One efficient method is the direct 2,3-O-isopropylidenation of α-D-mannopyranosides. This method involves treating α-D-mannopyranosides with 0.12 equivalents of TsOH·H₂O and 2-methoxypropene at 70°C, yielding 2,3-O-isopropylidene-α-D-mannopyranosides in 80-90% yields .
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis using similar protection and reaction conditions as in laboratory settings. The process would be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: D-Mannopyranoside, ethyl 1-thio-, tetraacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic substitution reactions.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while reduction may produce alcohols.
Scientific Research Applications
D-Mannopyranoside, ethyl 1-thio-, tetraacetate is widely used in scientific research, particularly in glycobiology. Its applications include:
Chemistry: Studying carbohydrate chemistry and developing synthetic methods for complex carbohydrates.
Biology: Investigating the role of glycans in biological systems, including protein-glycan interactions.
Medicine: Exploring potential therapeutic applications, such as inhibitors of glycan-related enzymes or pathways.
Mechanism of Action
The mechanism of action of D-Mannopyranoside, ethyl 1-thio-, tetraacetate involves its interaction with glycan-related enzymes and proteins. It acts as a substrate or inhibitor in enzymatic reactions, influencing glycan synthesis and degradation pathways. The molecular targets include glycosyltransferases and glycosidases, which are enzymes involved in the formation and breakdown of glycans .
Comparison with Similar Compounds
α-D-Mannopyranoside, ethyl 1-thio-, 2,3,4,6-tetraacetate: A closely related compound with similar applications in glycobiology.
Branched α-D-mannopyranosides: These compounds are potent FimH antagonists and have applications in treating infections caused by uropathogenic Escherichia coli.
Uniqueness: D-Mannopyranoside, ethyl 1-thio-, tetraacetate is unique due to its specific structure and functional groups, which make it a valuable reagent in glycobiology research. Its ability to act as a substrate or inhibitor in glycan-related enzymatic reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15+,16?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNFVZQPWZMHIF-WHWZVRATSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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